molecular formula C17H16F3NO6S B2665204 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421483-61-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2665204
CAS No.: 1421483-61-5
M. Wt: 419.37
InChI Key: FNQKJAHILDASQO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a trifluoromethoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzenesulfonamide group can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the benzenesulfonamide group could produce an amine.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit the activity of certain enzymes involved in cell proliferation . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the design of new materials or drugs.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S/c18-17(19,20)27-12-2-4-13(5-3-12)28(23,24)21-8-7-14(22)11-1-6-15-16(9-11)26-10-25-15/h1-6,9,14,21-22H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKJAHILDASQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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